molecular formula C14H10BrFN4O2S B5861527 1-(4-bromophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole

1-(4-bromophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole

Cat. No. B5861527
M. Wt: 397.22 g/mol
InChI Key: LHOXSGXDQWSKEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole is a tetrazole derivative that has gained significant interest in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. In

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has also been shown to have neuroprotective effects by inhibiting the formation of amyloid-beta plaques in the brain.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-bromophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole in lab experiments include its high potency and selectivity, which make it an ideal candidate for studying the mechanisms of cancer cell growth and proliferation. However, the limitations of using this compound in lab experiments include its low solubility in water, which can make it difficult to work with, and its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(4-bromophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole. One possible direction is to explore the potential use of this compound as a therapeutic agent for the treatment of various cancers and neurological disorders. Additionally, future studies could focus on improving the synthesis method for this compound, as well as developing more efficient and effective ways to deliver it to target cells. Finally, future research could also explore the potential use of 1-(4-bromophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole in combination with other drugs or therapies to enhance its therapeutic effects.
In conclusion, 1-(4-bromophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole is a compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research in this area could lead to the development of new and effective treatments for various diseases.

Synthesis Methods

The synthesis of 1-(4-bromophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction between 4-bromobenzyl chloride and 4-fluorobenzenesulfonyl azide in the presence of a copper catalyst. This reaction results in the formation of the intermediate 4-bromobenzyl-4-fluorobenzenesulfonate, which is then treated with sodium azide to yield 1-(4-bromophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole.

Scientific Research Applications

1-(4-bromophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies showing that it inhibits the growth of cancer cells in vitro and in vivo. Additionally, this compound has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(4-bromophenyl)-5-[(4-fluorophenyl)sulfonylmethyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN4O2S/c15-10-1-5-12(6-2-10)20-14(17-18-19-20)9-23(21,22)13-7-3-11(16)4-8-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOXSGXDQWSKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)CS(=O)(=O)C3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.